molecular formula C13H2Cl6O2 B13946518 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one CAS No. 61347-19-1

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one

Cat. No.: B13946518
CAS No.: 61347-19-1
M. Wt: 402.9 g/mol
InChI Key: AJJGIZAZAPCPLH-UHFFFAOYSA-N
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Description

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is a chlorinated derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of six chlorine atoms attached to the xanthone core, which significantly alters its chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one typically involves the chlorination of xanthone derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at specific positions on the xanthone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where xanthone is treated with excess chlorine gas in the presence of a catalyst. The reaction is carried out under high temperature and pressure to ensure complete chlorination .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one involves its interaction with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    9H-xanthen-9-one: The parent compound without chlorine atoms.

    1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: A hydroxylated and methoxylated derivative.

    1-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative

Uniqueness

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms enhances its reactivity and potential biological activities compared to other xanthone derivatives .

Properties

CAS No.

61347-19-1

Molecular Formula

C13H2Cl6O2

Molecular Weight

402.9 g/mol

IUPAC Name

1,2,4,5,7,8-hexachloroxanthen-9-one

InChI

InChI=1S/C13H2Cl6O2/c14-3-1-5(16)12-7(9(3)18)11(20)8-10(19)4(15)2-6(17)13(8)21-12/h1-2H

InChI Key

AJJGIZAZAPCPLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)C(=O)C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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